3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine consists of a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a cyclopropyl group and an oxan-4-yl group .Scientific Research Applications
Neuroprotective and Antiproliferative Properties
A study synthesized a series of novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles to investigate their neuroprotective and antiproliferative properties. The compounds demonstrated selectivity towards cancer cells MCF-7 compared to non-cancer cell lines, indicating their potential as leads for antitumor properties investigation (Proshin et al., 2019).
Antimicrobial and DNA Protective Abilities
Research into Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed certain compounds possessing high DNA protective ability and strong antimicrobial activity. These findings suggest these compounds' utility in developing therapies with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Heterocyclic Derivatives for Biological Applications
A study emphasized the synthesis of heterocyclic derivatives containing thiadiazole moieties, noting their biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The research indicates the potential of these compounds in various therapeutic applications (Kumar & Panwar, 2015).
Structural Analysis for Noncovalent Interactions
Research on adamantane-1,3,4-thiadiazole hybrid derivatives utilized quantum theory of atoms-in-molecules (QTAIM) approach and PIXEL method for characterizing intra- and intermolecular interactions. This study offers insights into the stabilization of crystal structures and the roles of non-covalent interactions (El-Emam et al., 2020).
Properties
IUPAC Name |
3-cyclopropyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-7(1)9-12-10(15-13-9)11-8-3-5-14-6-4-8/h7-8H,1-6H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDAIHLWNKQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)NC3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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